molecular formula C44H8F20N4Pt B025444 platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide CAS No. 109781-47-7

platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

Cat. No.: B025444
CAS No.: 109781-47-7
M. Wt: 1167.6 g/mol
InChI Key: OXKPMKLTIJUTAM-UHFFFAOYSA-N
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Description

PT(II) Meso-tetra(pentafluorophenyl)porphine:

Mechanism of Action

Target of Action

PT(II) Meso-tetra(pentafluorophenyl)porphine is a stable metalloporphyrin possessing perfluorinated phenyl groups and a platinum ligand It’s known that metalloporphyrins often interact with various biological targets, including proteins and dna, due to their ability to coordinate with different metal ions .

Mode of Action

It’s known that this compound can act as a catalyst in organic synthesis, specifically in the activation of c-h bonds . This suggests that it may interact with its targets by facilitating or enhancing certain chemical reactions.

Pharmacokinetics

It’s known that this compound is soluble in some organic solvents, such as toluene and chloroform , which may influence its absorption and distribution in biological systems.

Result of Action

PT(II) Meso-tetra(pentafluorophenyl)porphine is used as a pressure-sensitive luminophore in pressure-sensitive paints . It also works in cells measuring metabolic changes while also efficiently measuring oxygen in sol-gel matrices . This suggests that the molecular and cellular effects of this compound’s action involve changes in luminescence and oxygen levels.

Action Environment

The action, efficacy, and stability of PT(II) Meso-tetra(pentafluorophenyl)porphine can be influenced by various environmental factors. For instance, its solubility in certain organic solvents suggests that the presence and concentration of these solvents can affect its action. Furthermore, its use in pressure-sensitive paints indicates that changes in pressure can also influence its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PT(II) Meso-tetra(pentafluorophenyl)porphine typically involves the reaction of a suitable porphyrin precursor with a platinum salt, such as platinum(II) chloride. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the platinum-porphyrin complex .

Industrial Production Methods: Industrial production of PT(II) Meso-tetra(pentafluorophenyl)porphine follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PT(II) Meso-tetra(pentafluorophenyl)porphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .

Comparison with Similar Compounds

  • Platinum(II) meso-tetraphenylporphine
  • Platinum(II) meso-tetra(4-fluorophenyl)porphine
  • Platinum(II) meso-tetra(4-chlorophenyl)porphine

Uniqueness: PT(II) Meso-tetra(pentafluorophenyl)porphine is unique due to its pentafluorophenyl substituents, which enhance its stability and photophysical properties compared to other platinum-porphyrin complexes. These properties make it particularly suitable for applications in oxygen sensing and photodynamic therapy .

Biological Activity

Platinum(II); 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide (Pt-TEPP) is a metalated porphyrin compound that has garnered attention for its unique biological activities and potential applications in photodynamic therapy (PDT), drug delivery systems, and biosensors. This article reviews the biological activity of Pt-TEPP based on recent research findings and case studies.

Photodynamic Therapy Applications

Pt-TEPP exhibits significant potential as a photosensitizer in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. Studies have shown that porphyrins with platinum coordination can selectively accumulate in cancer cells, leading to effective tumor inhibition without systemic toxicity. For example, in vivo experiments demonstrated that a conjugate of Pt-TEPP effectively inhibited tumor growth in mice models while minimizing adverse effects .

Table 1: Summary of Photodynamic Activity

Porphyrin TypeROS Generationλ ex (nm)Yield of 1O2^1O_2Potential Indications
Pt-TEPPHigh401/421Not specifiedBladder cancer, breast cancer
Other PorphyrinsModerateVariousVariesVarious cancers

The mechanism underlying the biological activity of Pt-TEPP involves its ability to generate singlet oxygen and other ROS when exposed to light. This property is attributed to the unique electronic structure of the porphyrin ring and the presence of the platinum ion. The efficiency of ROS generation is influenced by factors such as the pH of the environment and the molecular structure of the porphyrin .

Peptide Stapling and Drug Delivery

Recent studies have highlighted Pt-TEPP's role as a scaffold for peptide stapling through nucleophilic aromatic substitution reactions. This approach allows for the development of cyclic peptides that can enhance drug delivery mechanisms. The stability and reactivity of Pt-TEPP facilitate the formation of various peptide conjugates that exhibit improved biological activities compared to their linear counterparts .

Case Study: Peptide Conjugation

In an innovative study, researchers utilized Pt-TEPP to create stapled peptides from cysteine-containing sequences. The resulting cyclic peptides demonstrated enhanced cellular penetration and intrinsic fluorescence, making them suitable candidates for targeted drug delivery systems .

Biosensing Applications

Pt-TEPP's biocompatibility and optical properties have been explored in biosensing applications. For instance, it has been incorporated into biodegradable polymer matrices for glucose detection. The encapsulation of Pt-TEPP within alginate microspheres allows for continuous monitoring of glucose levels through its oxygen-sensitive nature .

Table 2: Biosensor Performance Metrics

ParameterValue
Particle Size10 µm
Detection MethodOptical imaging
SensitivityHigh
ApplicationGlucose monitoring

Properties

CAS No.

109781-47-7

Molecular Formula

C44H8F20N4Pt

Molecular Weight

1167.6 g/mol

IUPAC Name

platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2

InChI Key

OXKPMKLTIJUTAM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2]

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

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